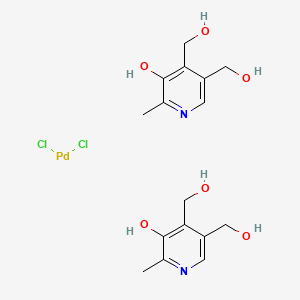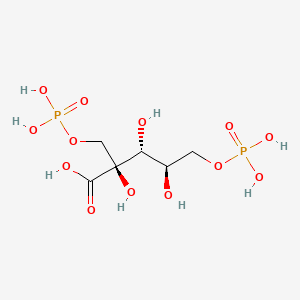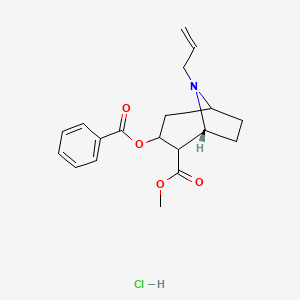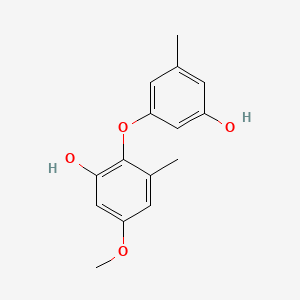
Cyperine
概要
説明
サイペリンは、いくつかの真菌性植物病原体によって生成される天然のジフェニルエーテル型植物毒素です。 ポルフィリン合成における重要な酵素であるプロトポルフィリノーゲンオキシダーゼの阻害作用が知られています
科学的研究の応用
Cyperin has several scientific research applications, including:
Medicine: Research is ongoing to explore the potential therapeutic applications of cyperin and its derivatives.
Industry: Cyperin is used in the development of new herbicides and pesticides due to its phytotoxic properties.
作用機序
サイペリンは、ポルフィリン合成に関与する酵素であるプロトポルフィリノーゲンオキシダーゼを阻害することにより、その効果を発揮します 。この阻害により、必須分子の生成が阻害され、膜の完全性の喪失と細胞死につながります。 関与する分子標的と経路には、サイペリンが酵素の活性部位に結合し、酵素の通常の触媒活性を阻害することが含まれます .
類似の化合物との比較
サイペリンは、次のような他のジフェニルエーテル化合物と構造的に類似しています。
トリクロサン: エノイル(アシルキャリアタンパク質)レダクターゼを阻害する合成抗菌ジフェニルエーテル.
アシフルフェン: プロトポルフィリノーゲンオキシダーゼを阻害するジフェニルエーテル系除草剤.
これらの類似点にもかかわらず、サイペリンは、光非依存性の膜完全性の破壊を引き起こす能力においてユニークであり、これはサイペリンを他のジフェニルエーテル化合物と区別するものです .
Safety and Hazards
将来の方向性
準備方法
合成経路と反応条件
サイペリンは、通常、アスコキタ・サイペリコラ、フォーマ・ソルギナ、プレウシア・フライシュハキーなど、特定の真菌の代謝プロセスを通じて合成されます 。工業生産のための具体的な合成経路と反応条件は、文献では十分に文書化されていません。 これらの真菌は、特定の生育条件下で二次代謝産物としてサイペリンを生成することが知られています。
工業生産方法
サイペリンの工業生産には、上記の真菌を制御された環境で培養することが含まれます。真菌は栄養豊富な培地で培養され、サイペリンは培養液からさまざまな精製技術を使用して抽出されます。大規模生産のための正確な方法と条件は、製造業者によって異なり、機密情報です。
化学反応の分析
反応の種類
サイペリンは、次のようないくつかの種類の化学反応を起こします。
酸化: サイペリンは酸化されて、さまざまな酸化誘導体を生成することができます。
還元: 還元反応により、サイペリンは還元型に変換することができます。
置換: サイペリンは置換反応を起こすことができ、その官能基の1つ以上が他の基に置き換えられます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬と条件は次のとおりです。
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲンやアルキル化剤など。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、サイペリンの酸化により、さまざまな酸化誘導体が生成される可能性がありますが、還元により、サイペリンの還元型が生成される可能性があります。
科学研究への応用
サイペリンには、次のようないくつかの科学研究への応用があります。
化学: サイペリンは、ジフェニルエーテル型植物毒素の作用機序とその酵素との相互作用を研究するためのモデル化合物として使用されます.
生物学: サイペリンは、植物病原体の相互作用における役割と、雑草管理のための生物的防除剤としての可能性について研究されています.
医学: サイペリンとその誘導体の潜在的な治療的応用を探索する研究が進行中です。
類似化合物との比較
Cyperin is structurally similar to other diphenyl ether compounds, such as:
Triclosan: A synthetic antimicrobial diphenyl ether that also inhibits enoyl (acyl carrier protein) reductase.
Acifluorfen: A diphenyl ether herbicide that inhibits protoporphyrinogen oxidase.
Oxyfluorfen: Another diphenyl ether herbicide with similar inhibitory effects on protoporphyrinogen oxidase.
Despite these similarities, cyperin is unique in its ability to cause light-independent disruption of membrane integrity, which distinguishes it from other diphenyl ether compounds .
特性
IUPAC Name |
2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9-4-11(16)7-13(5-9)19-15-10(2)6-12(18-3)8-14(15)17/h4-8,16-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZLMLLYMPYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955330 | |
| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33716-82-4 | |
| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33716-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033716824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121.5 - 122.5 °C | |
| Record name | Cyperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyperin interact with its target, ENR?
A2: Cyperin mimics the binding of triclosan in the binding pocket of ENR []. Molecular modeling suggests that cyperin binds within the ENR active site, stabilized by π-π stacking interactions between one of its phenyl rings and the nicotinamide ring of NAD+ []. Additionally, a hydrogen bond forms between a phenolic hydroxy group of cyperin and the side chain of a tyrosine residue in the ENR binding pocket [].
Q2: What is the molecular structure of cyperin?
A3: Cyperin is a diphenyl ether natural product. Its structure consists of two phenyl rings connected by an ether linkage, with specific substituents on each ring. The exact molecular formula, weight, and detailed spectroscopic data can be found in the chemical literature. [, , ]
Q3: Have any studies investigated the structure-activity relationship (SAR) of cyperin?
A4: While dedicated SAR studies on cyperin itself might be limited, research using comparative molecular field analysis (CoMFA) on a set of 31 phenyl ether analogues, including cyperin, has provided insights into the structural features important for Protox inhibition []. The study suggests that aligning the diphenyl ether analogues along the trifluoromethyl phenyl ring, instead of the nitrophenyl ring or centroids, yields a more predictive model for inhibitory activity []. This model also indicated that cyperin's binding to Protox is stereospecific [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


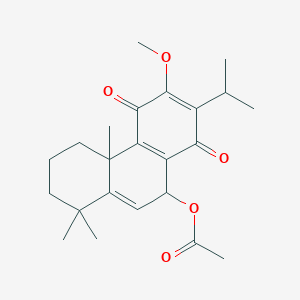
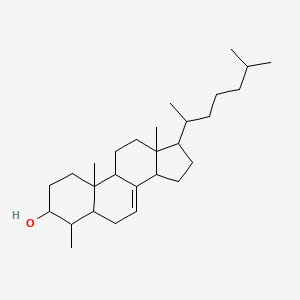


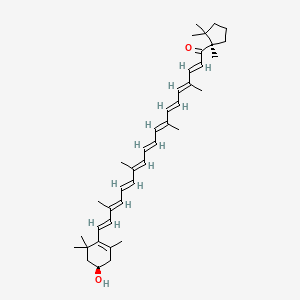
![N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide](/img/structure/B1199118.png)
![7-Methyl-14-morpholin-4-yl-11-thia-3,8,13-triazapentacyclo[10.8.0.02,10.03,7.015,20]icosa-1(12),2(10),13,15(20)-tetraene-4,9-dione](/img/structure/B1199121.png)
![2-[[2-(3-Methoxyphenoxy)-1-oxoethyl]amino]benzamide](/img/structure/B1199122.png)
![Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1199123.png)
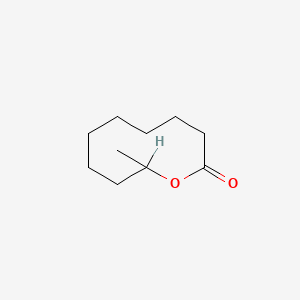
![10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)
